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Development Professionals

Abstract

URB-597, also known as KDS-4103 and ORG-231295, is a potent, selective, and irreversible
inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). Its development marked a
significant step in the exploration of the endocannabinoid system as a therapeutic target. By
preventing the degradation of the endogenous cannabinoid anandamide, URB-597 enhances
endocannabinoid signaling, a mechanism with potential applications in the treatment of anxiety,
depression, and pain. This technical guide provides a comprehensive overview of the
discovery, mechanism of action, preclinical development, and what is publicly known about the
clinical progression of URB-597. It includes a compilation of quantitative data, detailed
experimental methodologies, and visualizations of key biological and experimental pathways to
serve as a resource for researchers in pharmacology and drug development.

Introduction: The Dawn of FAAH Inhibition

The discovery of the endocannabinoid system and its role in regulating a myriad of
physiological processes spurred the search for therapeutic agents that could modulate its
activity. One of the key enzymes in this system is Fatty Acid Amide Hydrolase (FAAH), which is
responsible for the degradation of the endocannabinoid anandamide (AEA) and other related
fatty acid amides.[1] The inhibition of FAAH emerged as an attractive therapeutic strategy, as it
was hypothesized to elevate endogenous anandamide levels in a localized and activity-
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dependent manner, potentially offering therapeutic benefits without the psychotropic side
effects associated with direct cannabinoid receptor agonists.[1]

URB-597, chemically known as [3-(3-carbamoylphenyl)phenyl]N-cyclohexylcarbamate or
cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester, was one of the pioneering molecules
in the class of FAAH inhibitors.[2][3][4] Its development provided a crucial tool for elucidating
the physiological roles of FAAH and anandamide and paved the way for the clinical
investigation of FAAH inhibitors for various neurological and psychiatric disorders.

Discovery and Synthesis

URB-597 was developed through a focused effort to identify potent and selective inhibitors of
FAAH. While a detailed, step-by-step synthesis protocol is not readily available in the public
domain, the general synthetic strategy has been described. One reported synthesis involves a
multi-step process culminating in the formation of the carbamate linkage. A key aspect of the
synthesis is the creation of the biphenyl core structure.

While specific details of the original synthesis by the discovering chemists are proprietary, a
method for synthesizing 3-substituted phenols, a key intermediate for compounds like URB-
597, has been published. This method utilizes an oxidative Heck reaction followed by an
oxidative dehydrogenation.

Mechanism of Action

URB-597 acts as a selective and irreversible inhibitor of FAAH.[2][5] The enzyme FAAH is an
intracellular serine hydrolase that terminates the signaling of anandamide by hydrolyzing it into
arachidonic acid and ethanolamine.[1]

The inhibitory action of URB-597 is covalent in nature. The carbamate moiety of URB-597 is
attacked by the catalytic serine nucleophile (Ser241) in the active site of FAAH. This results in
the carbamylation of the serine residue, rendering the enzyme inactive. The biphenyl portion of
the molecule serves as a leaving group. This irreversible inhibition leads to a sustained
elevation of anandamide levels in the brain and peripheral tissues.[3][4][6]

Signaling Pathway of Enhanced Anandamide Action
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The inhibition of FAAH by URB-597 leads to an accumulation of anandamide, which can then
exert its effects through various signaling pathways. The primary targets of anandamide are the
cannabinoid receptors CB1 and CB2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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